BenchChemオンラインストアへようこそ!

Diatrizoate

Contrast-enhanced CT Hepatic tumor imaging Iodine pharmacokinetics

Diatrizoate (CAS 117-96-4) is the definitive high-osmolar ionic monomeric contrast agent, essential as a positive control in nephrotoxicity, immunotoxicity, and complement activation assays. Its 3.3-fold higher nephrotoxicity versus nonionic agents makes it the benchmark for CIN model induction. With 77% histamine release at 100 mg I/mL—the highest among tested agents—it defines the upper-bound dynamic range for immunotoxicity screening. In complement activation, it generates 807–3272 ng C3a/50 µL, providing the high-activity reference for assay validation. For urography studies exceeding 320 mg I/kg, sodium diatrizoate delivers superior urinary iodine concentration.

Molecular Formula C11H9I3N2O4
Molecular Weight 613.91 g/mol
CAS No. 117-96-4
Cat. No. B1663593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiatrizoate
CAS117-96-4
SynonymsAmidotrezoate
Amidotrizoate
Benzoic acid, 3,5-bis(acetylamino)-2,4,6-triiodo-
Diatrizoate
Diatrizoate Sodium
Diatrizoate, Sodium
Diatrizoate, Sodium-Magnesium
diatrizoic acid
Hypaque
Hypaque 50
Sodium Diatrizoate
Sodium-Magnesium Diatrizoate
Urogranoic Acid
Urothrast
Urotrast
Molecular FormulaC11H9I3N2O4
Molecular Weight613.91 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I
InChIInChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)
InChIKeyYVPYQUNUQOZFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVERY SLIGHTLY SOL IN WATER, ALCOHOL;  SOL IN DIMETHYLFORMAMIDE, ALKALI HYDROXIDE SOLUTIONS
In water, 5.0X10+5 mg/L at 25 °C
1.07e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Diatrizoate (CAS 117-96-4) Iodinated Contrast Agent: Ionic Monomer Properties for Procurement Decision-Making


Diatrizoate (also known as amidotrizoate) is an ionic, high-osmolar monomeric iodinated radiographic contrast medium (RCM) [1]. It is a water-soluble triiodobenzoic acid derivative that dissociates into two osmotically active particles: a radiopaque diatrizoate anion and a cation (sodium or meglumine) [2]. As an ionic monomer with a 3:2 iodine-to-particle ratio, it exhibits high osmolality (1500–2000 mOsm/kg) and high iodine content per particle, making it a well-characterized reference agent for imaging applications [3]. Diatrizoate is supplied as sodium or meglumine salts for intravascular, enteral, and other routes of administration [4].

Why Diatrizoate Cannot Be Interchanged with Low-Osmolar or Nonionic Contrast Media


Despite being in the same therapeutic class of iodinated contrast media, diatrizoate exhibits fundamentally different physicochemical, hemodynamic, and immunologic properties compared to nonionic monomers (e.g., iohexol, iopamidol) or ionic dimers (e.g., ioxaglate) [1]. As an ionic, high-osmolar monomer, it dissociates into two particles in solution, yielding osmolality 5–8 times that of blood (versus ∼2 times for nonionic monomers) [2]. This high osmolality drives distinct physiological effects—including greater hemodynamic perturbation, higher complement activation, and different tissue distribution kinetics—that cannot be replicated by lower-osmolality agents [3]. Consequently, substituting diatrizoate with another iodinated contrast medium without quantitative understanding of these differences can lead to altered imaging quality, unexpected adverse event profiles, and compromised research reproducibility [4].

Quantitative Evidence for Diatrizoate Differentiation from Comparator Contrast Media


Superior Late-Phase Hepatic Tumor-to-Blood Iodine Ratio at 30 Minutes Post-Injection

In an experimental rat model with implanted hepatic tumors, diatrizoate demonstrated significantly greater tumor-to-blood iodine concentration ratios at 30 minutes post-injection compared to the low-osmolar comparators iopamidol and ioxaglate [1]. The ratio increased more steeply over time with diatrizoate than with either comparator [1].

Contrast-enhanced CT Hepatic tumor imaging Iodine pharmacokinetics

Quantified Coronary Artery Vasodilation in Normal Segments (10% Dilation at 1-Minute Interval)

In a comparative study of 12 patients with coronary artery disease, diatrizoate induced a measurable 2% ± 2% dilation of normal coronary segments after 2 minutes (p<0.01) and a 10% ± 3% dilation after 1-minute intervals (p<0.001), whereas the nonionic comparator iopamidol produced no significant diameter changes in either normal or stenotic segments [1].

Quantitative coronary angiography Vasomotor tone Coronary artery disease

Higher Histamine Release (77% at 100 mg I/mL) vs. Nonionic Dimer Iodixanol (1%)

In a comparative in vitro study of 11 ionic and nonionic contrast media, diatrizoate elicited 77% histamine release from rat peritoneal mast cells at 100 mg I/mL, whereas the nonionic dimer iodixanol induced only 1% release [1]. Other ionic monomers (iothalamate, ioxaglate) showed intermediate values, and nonionic monomers (iopamidol, iohexol) ranged from 2% to 28% [1].

Contrast media adverse reactions Histamine release In vitro safety screening

Elevated Complement Activation in Ionic Class (807–3272 ng C3a/50 µL) vs. Nonionic (65–173 ng C3a/50 µL)

Using a C3a radioimmunoassay, ionic contrast media including diatrizoate, iothalamate, iodamide, and ioxaglate generated mean C3a values ranging from 807 to 3272 ng C3a/50 µL, whereas nonionic media (iopamidol, iohexol) generated only 65–173 ng C3a/50 µL [1]. Complement activation correlated strongly with osmolality (r=0.945, all media) and with molarity (r=0.994, diatrizoates) [1].

Complement activation Immunotoxicity Contrast media adverse reactions

Higher Urinary Iodine Concentration and Estimated Density with Sodium Salt at Doses >320 mg I/kg

In an experimental rabbit model of excretory urography with simulated compression, sodium diatrizoate was not superior to meglumine diatrizoate at doses up to 320 mg I/kg body weight; however, at higher doses (>320 mg I/kg), sodium diatrizoate produced significantly higher urinary iodine concentrations and higher estimated radiographic density [1].

Excretory urography Contrast media formulation Iodine delivery

Higher Acute Nephrotoxicity in High-Risk Patients: 3.3× Increased Risk vs. Iohexol

In a randomized, double-blind multicenter trial of 1196 patients undergoing cardiac angiography, patients with pre-existing renal insufficiency receiving diatrizoate were 3.3 times as likely to develop acute nephrotoxicity (defined as serum creatinine increase ≥1 mg/dL within 48–72 hours) compared to those receiving the nonionic agent iohexol [1]. Overall nephrotoxicity incidence was 7% (42/608) for diatrizoate versus 3% (19/588) for iohexol (p<0.002) [1].

Contrast-induced nephropathy Cardiac angiography Renal insufficiency

Evidence-Based Application Scenarios for Diatrizoate in Research and Industrial Settings


Preclinical Contrast-Induced Nephropathy (CIN) Model Development

Diatrizoate, as the prototypical high-osmolar ionic monomer, is the reference agent for establishing contrast-induced acute kidney injury models in rodents and large animals. Its 3.3-fold higher nephrotoxicity risk in high-risk patients compared to nonionic agents [1] makes it the preferred positive control for evaluating nephroprotective interventions. Researchers developing novel renoprotective compounds or studying CIN pathophysiology should procure diatrizoate as the benchmark nephrotoxic challenge agent [1].

Histamine Release and Mast Cell Degranulation Assays

For in vitro screening of novel contrast media or other injectable pharmaceuticals for histamine-releasing potential, diatrizoate provides a high-activity positive control. With 77% histamine release at 100 mg I/mL—the highest among 11 tested ionic and nonionic agents [1]—it establishes the upper boundary of the assay dynamic range. Procurement of diatrizoate is essential for laboratories conducting immunotoxicity screening or comparative histamine release studies [1].

Complement Activation Studies and Immunotoxicity Profiling

In complement activation assays using C3a generation as a readout, diatrizoate (as a representative ionic, high-osmolar contrast medium) generates C3a levels in the 807–3272 ng C3a/50 µL range, while nonionic agents generate only 65–173 ng C3a/50 µL [1]. This large differential dynamic range makes diatrizoate an ideal positive control for validating assay sensitivity and for benchmarking the complement-activating potential of novel contrast agents or other intravenously administered compounds [1].

Excretory Urography Research Requiring Maximum Iodine Delivery per Dose

For experimental urography studies in animal models where maximal urinary iodine concentration and radiographic density are required at doses exceeding 320 mg I/kg body weight, sodium diatrizoate formulations demonstrate superior performance compared to meglumine salt formulations [1]. Researchers should specify sodium diatrizoate (e.g., Hypaque Sodium, 50% w/v, 300 mg I/mL) rather than meglumine salts when high-dose iodine delivery efficiency is the primary endpoint [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diatrizoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.